molecular formula C5H11NO4 B1588098 1,1-Dimethoxy-3-nitropropane CAS No. 72447-81-5

1,1-Dimethoxy-3-nitropropane

Cat. No. B1588098
CAS RN: 72447-81-5
M. Wt: 149.15 g/mol
InChI Key: MOKDVDXMMSCFHC-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-nitropropane, also known as 3-Nitropropionaldehyde dimethyl acetal, is a chemical compound with the formula O₂N-CH₂-CH₂-CH (OCH₃)₂ . It has a molar mass of 149.14 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethoxy-3-nitropropane is represented by the formula O₂N-CH₂-CH₂-CH (OCH₃)₂ . The molecule consists of a nitro group (NO2) attached to a propane backbone, with two methoxy groups (OCH3) attached to one of the terminal carbons .


Physical And Chemical Properties Analysis

1,1-Dimethoxy-3-nitropropane has a boiling point of 96 °C (20 hPa) and a density of 1.12 g/cm3 at 20 °C . It has a flash point of 90 °C .

Scientific Research Applications

Nucleophilic Reactions

  • Reactivity with Nucleophiles : Research by Chen (1969) investigated the behavior of α-halogenated nitroparaffins, using 2-Bromo-2-nitropropane as a substrate. This study focused on the effects of various nucleophiles, such as hydroxide, ethoxide, cyanide, and iodide, revealing how these reactants interact with nitropropane derivatives to form different products. Such research is fundamental in understanding the chemical reactivity of compounds similar to 1,1-Dimethoxy-3-nitropropane in nucleophilic reactions (Chen, 1969).

Electochemical Behavior

  • Electrochemical Analysis : A study by Squella et al. (1992) conducted an electrochemical investigation of 4,5-dimethoxy-2-nitroamphetamine, a derivative similar to 1,1-Dimethoxy-3-nitropropane. This analysis used cyclic voltammetry and polarography to understand the electrochemical properties of nitro compounds, contributing to our understanding of the electrochemical behavior of related nitropropane compounds (Squella et al., 1992).

Molecular Synthesis

  • Preparation of Nitrocyclopropane : Faugeras et al. (1999) described a process for preparing nitrocyclopropane by reacting 3-chloro-1-nitropropane with an amine in the presence of a polar, aprotic solvent. This synthesis pathway is relevant to the preparation of compounds structurally related to 1,1-Dimethoxy-3-nitropropane (Faugeras et al., 1999).

Photomodulation Magnetic Materials

  • Magnetic Molecular-Based Material Synthesis : Research by Chen Yong and Meng Jiben (2016) on the synthesis of a novel photomodulation magnetic molecular-based magnet using a photochromic biindenylidenedione derivative with 2-nitropropane radical showcases an application in magnetic imaging and photo-magnetic switching. This demonstrates the potential use of nitropropane derivatives in advanced materials science (Chen Yong & Meng Jiben, 2016).

Safety And Hazards

Safety data indicates that 1,1-Dimethoxy-3-nitropropane should be handled with care to avoid contact with skin and eyes. It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . It is classified as obviously hazardous to water .

properties

IUPAC Name

1,1-dimethoxy-3-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKDVDXMMSCFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406743
Record name 1,1-dimethoxy-3-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxy-3-nitropropane

CAS RN

72447-81-5
Record name 1,1-dimethoxy-3-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Hong - 1996 - search.proquest.com
from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
A Rimkus, N Sewald - Synthesis, 2004 - thieme-connect.com
Symmetrical (R 2 Zn) or mixed diorganozinc compounds (R 1 ZnR 2) smoothly react with a series of nitroolefins in the presence of catalytic amounts of copper (I) salts and provide …
Number of citations: 34 www.thieme-connect.com
À Cristòfol, EC Escudero-Adán… - The Journal of Organic …, 2018 - ACS Publications
Nitroalkanes undergo decarboxylative allylation in the presence of vinyl-substituted cyclic carbonates, providing a wide variety of functionalized homoallylated compounds with …
Number of citations: 44 pubs.acs.org
D Zeng - 2001 - trace.tennessee.edu
This thesis described research conducted on the synthesis of hyperevolutin A—an antitumor antibiotic. An introduction related to the structural and synthetic aspects of …
Number of citations: 0 trace.tennessee.edu

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